1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one
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Overview
Description
1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the aza-Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-2-piperazin-1-ylpropan-1-one can be compared with other similar compounds, such as:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3,4-Dimethylphenyl)piperazine
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
CAS No. |
926245-70-7 |
---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-11-4-5-14(10-12(11)2)15(18)13(3)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3 |
InChI Key |
OKMZWMUUTIGYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)N2CCNCC2)C |
Origin of Product |
United States |
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